8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Description
This xanthine derivative features a purine-2,6-dione core substituted with a 3-methyl group, a 7-pentyl chain, and an 8-((3-ethoxypropyl)amino) moiety. Such substitutions are common in adenosine receptor ligands and kinase inhibitors, where structural modifications dictate receptor affinity and pharmacokinetic profiles .
Properties
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-4-6-7-10-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-8-11-24-5-2/h4-11H2,1-3H3,(H,17,18)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVKGKFPHENLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCCOCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxypropylamino and pentyl groups through nucleophilic substitution reactions. Key reagents used in these steps include ethyl iodide, propylamine, and pentyl bromide. The reactions are generally carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and optimized. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized purine compounds.
Scientific Research Applications
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropylamino group may facilitate binding to active sites, while the pentyl chain can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in therapeutic or biochemical research.
Comparison with Similar Compounds
Key Insights :
- Lipophilicity: The ethoxypropylamino group in the target compound offers moderate lipophilicity compared to the methoxypropylamino analog (higher due to benzyl) and the hydroxypropylamino derivative (lower due to -OH) .
- Receptor Affinity : Lipophilic substituents (e.g., propoxy, benzyl) enhance 5-HT and dopamine receptor binding . The ethoxypropyl group may mimic these effects while improving solubility.
2.2 Substituent Variations at Position 7
The 7-pentyl chain in the target compound distinguishes it from analogs with shorter or aromatic substituents:
Key Insights :
- The 7-pentyl chain likely extends metabolic stability compared to shorter alkyl chains (e.g., propyl) but may reduce solubility relative to aromatic substituents .
2.4 Physicochemical and Pharmacokinetic Properties
- pKa and Solubility: Analogs with amino groups (e.g., dimethylaminoethyl, pKa ~9.88) exhibit basicity that may limit absorption in acidic environments . The ethoxypropylamino group, with an ether oxygen, likely has a lower pKa, improving solubility at physiological pH.
- Metabolic Stability: Longer 7-alkyl chains (e.g., pentyl) resist oxidative metabolism compared to benzyl or phenoxy groups, which are prone to cytochrome P450-mediated degradation .
Biological Activity
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class, which plays significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The compound's IUPAC name is 8-(3-ethoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione. Its molecular formula is , and it has a CAS number of 577982-60-6. The structure includes an ethoxypropylamino group that may enhance its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The ethoxypropylamino group facilitates binding to active sites on enzymes or receptors, while the pentyl chain influences hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects.
Enzyme Inhibition
Research indicates that 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione may act as an enzyme inhibitor. For example:
- Adenosine Deaminase Inhibition : This enzyme plays a crucial role in purine metabolism. Inhibitors can potentially be used to enhance the efficacy of certain chemotherapeutic agents by increasing the levels of adenosine in the tumor microenvironment .
Receptor Modulation
The compound has been studied for its potential as a receptor modulator:
- Adenosine Receptors : It may selectively bind to adenosine receptors (A1, A2A) impacting various physiological processes such as neurotransmission and immune responses .
Case Studies
- Antitumor Activity : In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism involved apoptosis induction through modulation of adenosine signaling pathways .
- Neuroprotective Effects : Animal models suggested that the compound could provide neuroprotection in models of neurodegenerative diseases by inhibiting adenosine deaminase and enhancing adenosine signaling .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Adenosine deaminase inhibition | |
| Receptor Modulation | Modulation of adenosine receptors | |
| Antitumor Activity | Induction of apoptosis in cancer cells | |
| Neuroprotective Effects | Enhancement of adenosine signaling |
Q & A
Basic: What are the standard synthetic routes for 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Purine Core Formation : Cyclization of imidazole or pyrimidine precursors under reflux with catalysts like KCO in polar aprotic solvents (e.g., DMF) .
Substituent Introduction :
- The 3-ethoxypropylamino group is introduced via nucleophilic substitution or condensation reactions using 3-ethoxypropylamine.
- The pentyl group at position 7 is added via alkylation, often with iodopentane in the presence of a base .
Purification : Column chromatography (silica gel, PE:EA gradients) or recrystallization is used to isolate the final product .
Key Considerations : Reaction temperatures (60–80°C), solvent polarity, and catalyst choice significantly impact yield (typically 50–70%) and purity (>95%) .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purine core integrity. For example, the ethyl group in the 3-ethoxypropylamino moiety appears as a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 407.2) .
- HPLC : Purity is assessed using C18 columns with UV detection (λ = 254 nm), achieving >98% purity with acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
